molecular formula C12H20N2O2 B13247617 tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate

tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate

Cat. No.: B13247617
M. Wt: 224.30 g/mol
InChI Key: VTQYAEKCJLVFBU-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with 3-(cyanomethyl)cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the biological system in which it is used. The cyanomethyl group and the carbamate moiety play crucial roles in its binding affinity and specificity towards target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a precursor for pharmaceutical synthesis further highlight its significance.

Properties

IUPAC Name

tert-butyl N-[3-(cyanomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-5-4-9(8-10)6-7-13/h9-10H,4-6,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQYAEKCJLVFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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